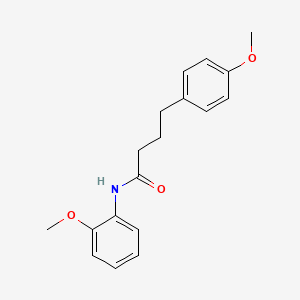
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, also known as GW501516, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. By activating PPARδ, N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide promotes the oxidation of fatty acids and the uptake of glucose by muscle cells, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide has been shown to have a wide range of biochemical and physiological effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable tool for the treatment of a variety of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide for lab experiments is its ability to selectively activate PPARδ without affecting other nuclear receptors or causing significant side effects. However, its long half-life and potential for accumulation in the body can make it difficult to control dosing and can lead to variability in results.
Direcciones Futuras
There are many potential future directions for research on N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, including its potential applications in the treatment of metabolic and cardiovascular diseases, its use as a performance-enhancing drug in sports, and its potential as a tool for the study of lipid metabolism and energy homeostasis. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide involves several steps, including the reaction of 2-methoxybenzoic acid with 4-methoxybenzyl chloride to form the intermediate 2-(4-methoxybenzyl)-2-methoxybenzoic acid. This intermediate is then reacted with butanoyl chloride in the presence of a catalyst to form the final product, N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have a wide range of effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-15-12-10-14(11-13-15)6-5-9-18(20)19-16-7-3-4-8-17(16)22-2/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIACOPJDVOUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)
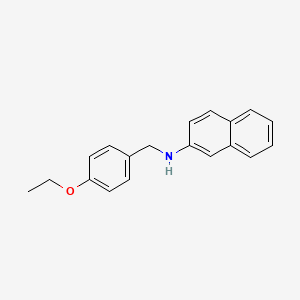
![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)
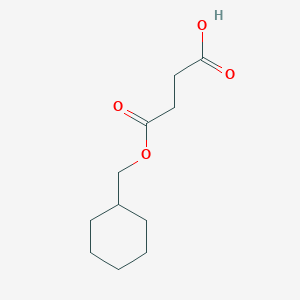


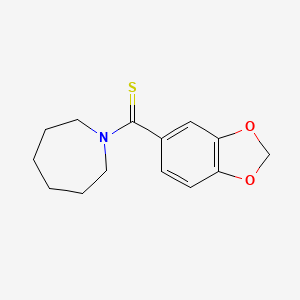
![2-[(4-chlorobenzyl)thio]-6-ethoxy-4-methylquinazoline](/img/structure/B5881791.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
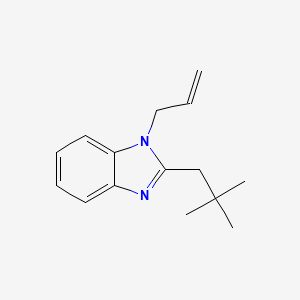
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
![1-[2-(2-allylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5881830.png)
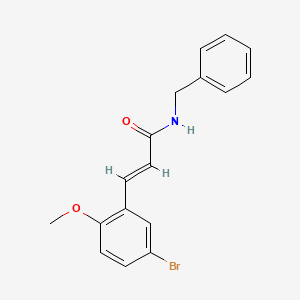
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5881843.png)